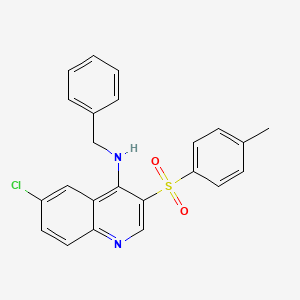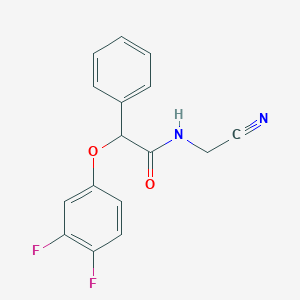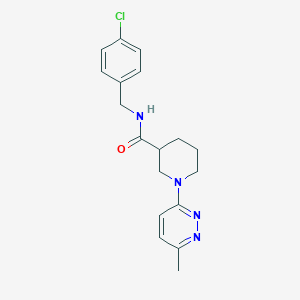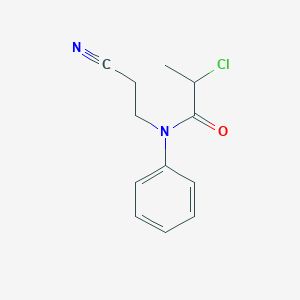
N-benzyl-6-chloro-3-tosylquinolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-benzyl-6-chloro-3-tosylquinolin-4-amine” is a complex organic compound that likely belongs to the class of quinoline derivatives . Quinoline derivatives have been used since ancient times due to their distinctive properties associated with bioassays and their interaction with cells . They are designed and synthesized by chemists through new strategies on par with the reported methods .
Synthesis Analysis
The synthesis of such complex molecules often involves a series of reactions. For instance, the synthesis of quinoline derivatives often involves the coupling of heteroaromatic tosylates and phosphates with alkyl Grignard reagents . Additionally, the synthesis of benzyl-protected amines, which could be a part of the target molecule, involves reactions such as dehydrative amination of alcohols .Molecular Structure Analysis
The molecular structure of a compound like “this compound” can be determined using various methods. These include spectroscopic techniques such as NMR, IR, and mass spectrometry . Tools like MolView and ChemSpider can also be used to visualize the molecular structure.Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on its functional groups and the conditions under which the reactions are carried out. For instance, quinoline derivatives can undergo a variety of reactions, including oxidative dehydrogenation . Benzyl-protected amines can undergo reactions such as deprotection and conversion to other functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. These properties can be influenced by factors such as the size of the molecule, its shape, and the types and arrangement of its functional groups .Applications De Recherche Scientifique
Catalysis and Synthesis
- N-Benzyl-6-chloro-3-tosylquinolin-4-amine plays a role in catalytic processes. For instance, it's involved in Rhodium(III)-catalyzed C-H amination of 2-arylquinazolin-4(3H)-one with N-alkyl-O-benzoyl-hydroxylamines. This process is efficient, exhibits good functional group tolerance, and yields exclusive 2,6-bis-aminated products under mild conditions (Zhang et al., 2018).
Synthesis of Antimicrobial Agents
- Research has shown that derivatives of this compound exhibit interesting antibacterial activity. Synthesis of these derivatives, which include substituted primary amine appendages, has demonstrated effectiveness against gram-positive and gram-negative bacterial strains (Al-Hiari et al., 2007).
Cytotoxic Activity
- Studies have also been conducted on derivatives for potential cytotoxic activity against cancer cell lines. The synthesis of these compounds involves primary and secondary amines, and their fluorescence properties have been studied to compare with analogous derivatives (Kadrić et al., 2014).
Chemical Synthesis Techniques
- This compound is used in one-pot synthesis techniques, such as the synthesis of 2-arylbenzoxazole derivatives via copper-catalyzed intermolecular C-N/intramolecular C-O couplings with primary amines. This method offers clean reaction conditions and good yields (Miao et al., 2015).
Anticancer Research
- Microwave-assisted synthesis involving derivatives has been evaluated for in vitro anti-proliferative activities against cancer cells, demonstrating the compound's relevance in anticancer research (Liu et al., 2008).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-benzyl-6-chloro-3-(4-methylphenyl)sulfonylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O2S/c1-16-7-10-19(11-8-16)29(27,28)22-15-25-21-12-9-18(24)13-20(21)23(22)26-14-17-5-3-2-4-6-17/h2-13,15H,14H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQUEEJGOROKDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NCC4=CC=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-({4-[(3-chlorobenzyl)oxy]phenyl}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2764674.png)

![N-(4-isopropylphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2764677.png)



![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2764683.png)
![2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanol](/img/structure/B2764684.png)


![N-[(3-Ethylphenyl)methyl]-N-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]prop-2-enamide](/img/structure/B2764691.png)
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2764693.png)
